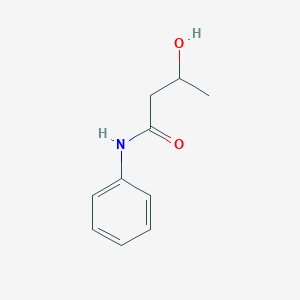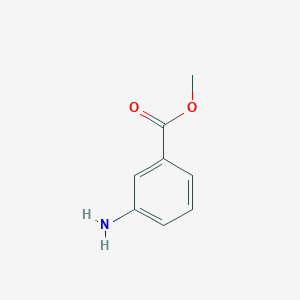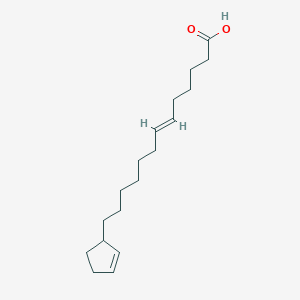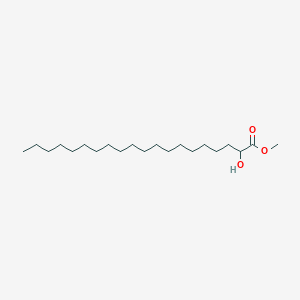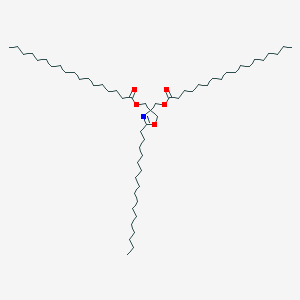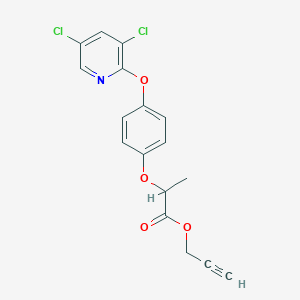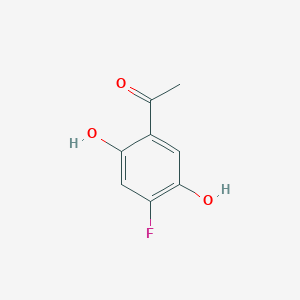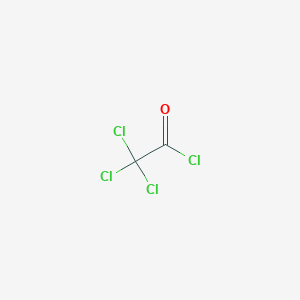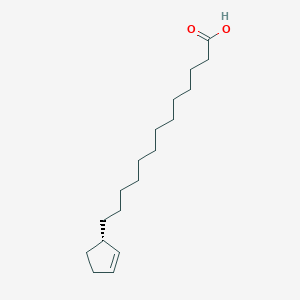
4-(苯基硫基)丁酸
描述
4-(Phenylsulfanyl)butanoic acid, also known as 4-phenylsulfanylbutanoic acid or 4-phenylsulfanyl-butyric acid, is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is 4-phenylsulfanylbutanoic acid .
Molecular Structure Analysis
The InChI code for 4-(Phenylsulfanyl)butanoic acid is 1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) . The Canonical SMILES string for this compound is C1=CC=C(C=C1)SCCCC(=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Phenylsulfanyl)butanoic acid include a molecular weight of 196.27 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has five rotatable bonds .
科学研究应用
Application in Kidney Disease Research
Specific Scientific Field
Nephrology, the study of kidney function and diseases.
Summary of the Application
PTBA has been used in research involving zebrafish to study kidney diseases. It has been found to promote the proliferation of embryonic kidney progenitor cells (EKPCs), which can be beneficial in the study and treatment of acute kidney injury (AKI) .
Methods of Application
In these studies, zebrafish were treated with PTBA, and the effects on their kidney cells were observed .
Results or Outcomes
The treatment with PTBA analogs was found to prompt renal proliferation in the context of abrupt as well as protracted injury . This highlights the promise of further research using zebrafish to identify candidate AKI therapeutics .
Application in Neuroprotection
Specific Scientific Field
Neurology, the study of the nervous system and its disorders.
Summary of the Application
4-Phenylbutyric acid (4-PBA), a compound similar to PTBA, has been used for the treatment of urea cycle disorders .
安全和危害
The safety information for 4-(Phenylsulfanyl)butanoic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the vapor or spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
属性
IUPAC Name |
4-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVQLOVHIDMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170304 | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfanyl)butanoic acid | |
CAS RN |
17742-51-7 | |
| Record name | 4-(Phenylthio)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17742-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

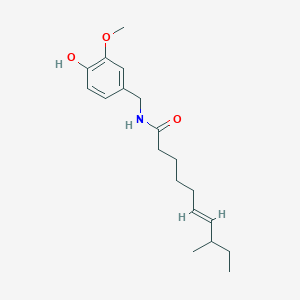
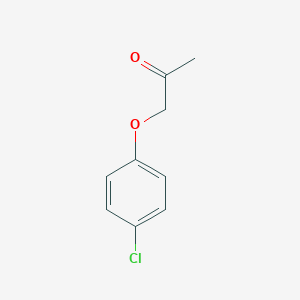
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
